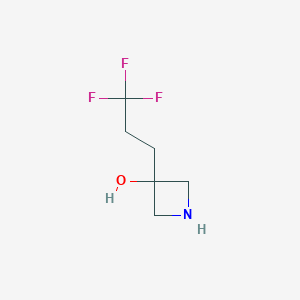
1-(2-Chloro-6-hydroxyphenyl)-2,2,2-trifluoroethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloro-6-hydroxyphenyl)-2,2,2-trifluoroethan-1-one is a chemical compound with the molecular formula C8H5ClF3O2 It is known for its unique structure, which includes a chloro group, a hydroxy group, and a trifluoromethyl group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-6-hydroxyphenyl)-2,2,2-trifluoroethan-1-one typically involves the reaction of 2-chloro-6-hydroxybenzaldehyde with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and allowed to react under optimized conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the required purity levels.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Chloro-6-hydroxyphenyl)-2,2,2-trifluoroethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chloro group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
1-(2-Chloro-6-hydroxyphenyl)-2,2,2-trifluoroethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(2-Chloro-6-hydroxyphenyl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets. The chloro and hydroxy groups can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The trifluoromethyl group can enhance the compound’s stability and reactivity, making it a valuable tool in various applications.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Chloro-6-hydroxyphenyl)ethanone
- 1-(2-Chloro-5-methylphenyl)ethanone
- 1-(2-Chloro-5-methoxyphenyl)ethanone
Uniqueness
1-(2-Chloro-6-hydroxyphenyl)-2,2,2-trifluoroethan-1-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly useful in applications where these properties are desirable.
Propiedades
Fórmula molecular |
C8H4ClF3O2 |
|---|---|
Peso molecular |
224.56 g/mol |
Nombre IUPAC |
1-(2-chloro-6-hydroxyphenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C8H4ClF3O2/c9-4-2-1-3-5(13)6(4)7(14)8(10,11)12/h1-3,13H |
Clave InChI |
XEDDIEQKIMWURA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)C(=O)C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


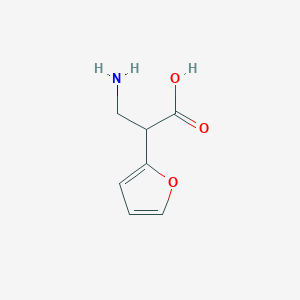

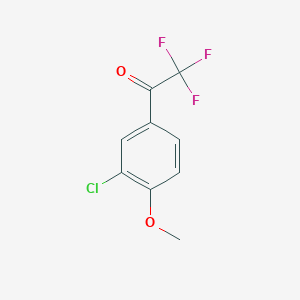
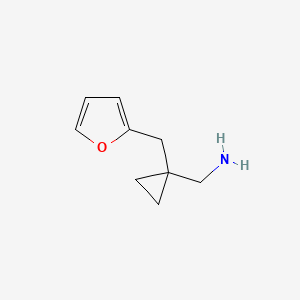
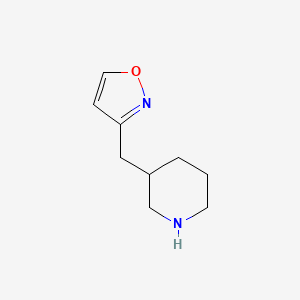
![[1,1'-Bi(cyclopentane)]-1-carboxylic acid](/img/structure/B13595180.png)
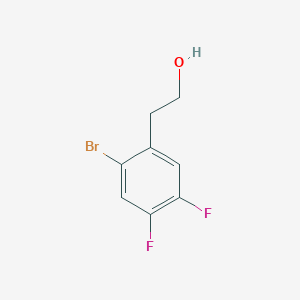
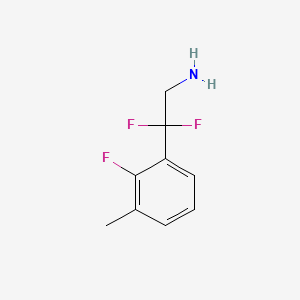

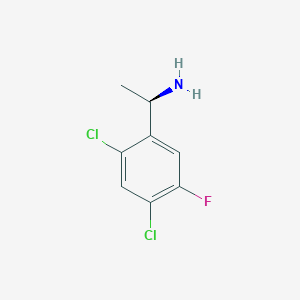

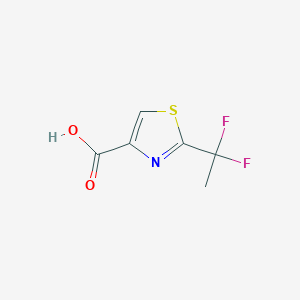
amino}acetamide](/img/structure/B13595210.png)
